SuFEx Relative Reaction Rate
In a direct head-to-head comparison of dimethyl-substituted benzenesulfonyl fluoride positional isomers, 3,4-dimethylbenzene-1-sulfonyl fluoride exhibits a relative SuFEx reaction rate of 0.78, compared to 1.0 (reference) for the 2,3-dimethyl isomer and 1.12 for the 4-methoxy-2,3-dimethyl derivative . The 22% lower SuFEx rate of the 3,4-dimethyl isomer relative to the 2,3-dimethyl reference is attributed to reduced electrophilicity at the sulfur center when electron-donating methyl groups occupy the meta and para positions rather than ortho positions adjacent to the –SO₂F group . This moderated reactivity profile is advantageous in applications where excessive warhead reactivity leads to off-target labeling or premature hydrolysis.
| Evidence Dimension | Relative SuFEx reaction rate (normalized to 2,3-dimethyl reference) |
|---|---|
| Target Compound Data | 0.78 (relative rate, dimensionless) |
| Comparator Or Baseline | 2,3-Dimethylbenzene-1-sulfonyl fluoride: 1.0 (reference); 4-Methoxy-2,3-dimethylbenzene-1-sulfonyl fluoride: 1.12 |
| Quantified Difference | 3,4-dimethyl is 22% slower than 2,3-dimethyl; 3,4-dimethyl is 30% slower than 4-methoxy-2,3-dimethyl |
| Conditions | SuFEx reaction conditions; data derived from computational models with predicted rate constants exhibiting <10% error |
Why This Matters
For procurement decisions in covalent inhibitor or SuFEx probe development, the 3,4-dimethyl isomer offers a deliberately attenuated electrophilicity compared to ortho-substituted analogs, enabling finer control over reaction kinetics without sacrificing the sulfonyl fluoride warhead.
